molecular formula C6H11NO2 B1148314 (3E)-3-methoxyiminopentan-2-one CAS No. 138888-70-7

(3E)-3-methoxyiminopentan-2-one

Cat. No.: B1148314
CAS No.: 138888-70-7
M. Wt: 129.15704
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-Methoxyiminopentan-2-one is a ketone derivative featuring a methoxyimino (-ON=C-OCH₃) substituent at the third carbon of a pentan-2-one backbone. The E-configuration denotes the spatial arrangement of the substituents around the imine double bond, which influences its reactivity, stability, and intermolecular interactions. This compound is of interest in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and coordination complexes due to its ability to act as a ligand or intermediate.

Properties

CAS No.

138888-70-7

Molecular Formula

C6H11NO2

Molecular Weight

129.15704

Synonyms

2,3-Pentanedione, 3-(O-methyloxime) (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-methoxyiminopentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-methoxyiminopentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ketones and imines.

Scientific Research Applications

(3E)-3-methoxyiminopentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-methoxyiminopentan-2-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxypentan-2-one

  • Structure: Lacks the imino group, featuring only a methoxy (-OCH₃) substituent at C3.
  • Reactivity: Unlike (3E)-3-methoxyiminopentan-2-one, it cannot participate in tautomerization or act as a chelating agent.
  • Spectroscopy : The absence of the imine group results in simpler ¹H-NMR profiles, with methoxy protons typically resonating at δ3.2–3.8 ppm .

(3Z)-3-Methoxyiminopentan-2-one

  • Stereochemical Comparison: The Z-isomer exhibits distinct spatial and electronic properties due to the cis-configuration of the methoxy and pentanone groups. This affects dipole moments, solubility, and crystallization behavior.
  • Stability : E-isomers are generally more thermodynamically stable than Z-isomers due to reduced steric hindrance .

3-Ethoxyiminopentan-2-one

  • Substituent Effect : Replacement of methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) increases hydrophobicity and alters electronic properties.
  • Synthesis : Similar synthetic routes (e.g., condensation of aldehydes with hydroxylamine derivatives) apply, but reaction yields may vary due to steric effects .

Thiazolidinone Derivatives (e.g., Compound 9e)

  • Functional Group Contrast: Compound 9e (from ) contains a thiazolidinone core and benzodioxole substituents, enabling π-π stacking and hydrogen bonding.
  • Applications: Unlike this compound, such derivatives are often explored for antimicrobial or anticancer activity .

Data Tables

Table 1: Functional Group Comparison

Compound Key Functional Groups Notable Properties
This compound Ketone, Methoxyimino Chelation potential, E-configuration stability
3-Methoxypentan-2-one Ketone, Methoxy Limited reactivity, simple NMR profile
Compound 9e Thiazolidinone, Benzodioxole Bioactivity, complex NMR shifts (δ6.10–7.70 ppm)

Table 2: Spectroscopic Signatures

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound Methoxy: ~3.8; Imine CH: ~7.7 C=O: ~200; C=N: ~160
Compound 9e Methoxy: 3.83; Aromatic: 6.92–7.38 C=S: 193.1; C=O: 168.5

Research Findings and Limitations

  • Synthesis : Standard procedures for oxime derivatives (e.g., condensation with hydroxylamine) apply, but stereochemical control remains challenging .
  • Crystallography : Tools like SHELX are critical for resolving E/Z configurations, though modern alternatives offer enhanced automation .
  • Regulatory Data: EPA listings for simpler ketones (e.g., 3-methyl-2-butanone, CAS 563-80-4) suggest frameworks for evaluating environmental persistence or toxicity .

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